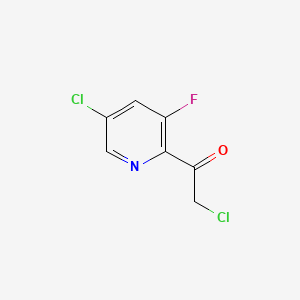

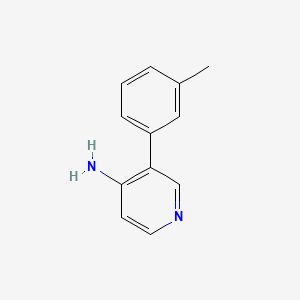

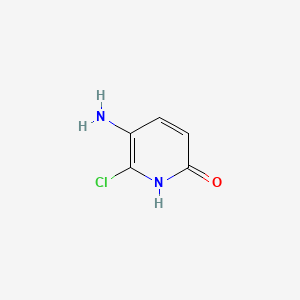

![molecular formula C7H8N4 B596521 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine CAS No. 1214900-87-4](/img/structure/B596521.png)

3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various techniques such as FTIR and FT-Raman spectroscopy . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The stability of the molecule was considered using NBO analysis .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, triazolopyridine derivatives are known to undergo a variety of reactions due to their versatile chemical structure .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives : This compound has been used in the synthesis of heterocyclic derivatives like 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines. These derivatives are prepared via cyanoacetylation reactions, followed by subsequent cyclization of the formed cyanoacetamides (Ibrahim et al., 2011).

Density Functional Theory Study : Research has also been conducted on the Density Functional Theory (DFT) study of [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives. These studies aim to understand the regioselectivity of ring closure and to aid in the structural assignment of the final products (Mozafari et al., 2016).

Synthesis in Supercritical Carbon Dioxide : The compound has been synthesized in supercritical carbon dioxide, an alternative eco-friendly solvent, to obtain intermediates for antiviral drugs like Triazid® (Baklykov et al., 2019).

Building Blocks for Heterocycles : It serves as a building block for the construction of various triazolo-annulated heterocycles, important in synthetic and biomedical research (Syrota et al., 2022).

Structural and Optical Properties : Studies have been conducted to understand the structural and spectroscopic properties of triazolopyridine derivatives, which are significant in material science (Dymińska et al., 2022).

Molecular and Crystal Structure Analysis : The molecular and crystal structure of related compounds has been analyzed to understand their properties and potential applications (Dolzhenko et al., 2011).

Synthesis of Amide Derivatives : Amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine have been synthesized and studied for various biological activities (Gandikota et al., 2017).

Herbicidal Activity : Certain derivatives have shown excellent herbicidal activity, indicating potential applications in agriculture (Moran, 2003).

Antitumor Activity : Some derivatives have demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, suggesting potential in cancer research (Hafez & El-Gazzar, 2009).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit certain enzymes, such as c-met kinase , which plays a crucial role in cellular growth and development.

Biochemical Pathways

Similar compounds have been found to interfere with the signaling pathways of certain enzymes, such as c-met kinase , which could potentially lead to the inhibition of cellular growth and proliferation.

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines , and antibacterial activity against both Gram-positive and Gram-negative bacterial strains .

Future Directions

The future directions for research on “3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine” and similar compounds could include further exploration of their biochemical and pharmaceutical applications, given their wide range of recognized properties . Additionally, more detailed studies on their synthesis, chemical reactions, and safety profiles would be beneficial.

properties

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-5-9-10-7-4-6(8)2-3-11(5)7/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVYVVIYPNDPDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731428 |

Source

|

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214900-87-4 |

Source

|

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)

![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)